4-Ethoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole

Medicinal chemistry Benzothiazole SAR Regioisomer selectivity

Procure 4-Ethoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole (CAS 862977-07-9) to access a strategically differentiated scaffold. Unlike common 6-substituted isomers, this 4-ethoxy regioisomer provides a unique vector for SAR exploration in kinase, BACE-1, and agrochemical programs. Its pyrrolidinyl moiety is a validated pharmacophore, offering 24-fold potency enhancements in lead optimization. The favorable drug-like profile (MW 248.35, 0 HBD) and underexplored C-4 position offer a clear IP advantage.

Molecular Formula C13H16N2OS
Molecular Weight 248.34
CAS No. 862977-07-9
Cat. No. B2507797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole
CAS862977-07-9
Molecular FormulaC13H16N2OS
Molecular Weight248.34
Structural Identifiers
SMILESCCOC1=C2C(=CC=C1)SC(=N2)N3CCCC3
InChIInChI=1S/C13H16N2OS/c1-2-16-10-6-5-7-11-12(10)14-13(17-11)15-8-3-4-9-15/h5-7H,2-4,8-9H2,1H3
InChIKeyIRYMURKZMLAIHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Ethoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole (CAS 862977-07-9): Structural Identity, Physicochemical Profile, and Procurement-Relevant Baseline


4-Ethoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole (CAS 862977-07-9) is a heterocyclic small molecule with the molecular formula C13H16N2OS and a molecular weight of 248.35 g/mol . It belongs to the 2-aminobenzothiazole class, featuring a pyrrolidine ring at the 2-position and an ethoxy substituent at the 4-position of the benzothiazole core. The compound is cataloged as a research screening compound and is not registered for therapeutic or veterinary use [1]. Its calculated physicochemical properties—including an estimated XLogP of approximately 2.90 and a topological polar surface area of approximately 38 Ų—place it within drug-like chemical space, making it a viable candidate for medicinal chemistry screening libraries and agrochemical discovery programs .

Why Generic Substitution Fails for 4-Ethoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole: Regioisomeric Sensitivity and Scaffold-Specific Differentiation


Benzothiazole derivatives with 2-pyrrolidinyl substitution are not interchangeable. The position of the alkoxy substituent on the benzothiazole ring profoundly influences electronic distribution, target binding, and biological selectivity. Published SAR literature demonstrates that C-4 versus C-6 substitution on benzothiazole can yield divergent pharmacological profiles: in a classical study of CNS-active benzothiazoles, substitution at position 4 tripled potency relative to the unsubstituted parent, whereas position 6 substitution produced qualitatively different activity [1]. Furthermore, in benzothiazole-based BACE-1 inhibitors, the presence of a pyrrolidinyl side group was found to be a critical pharmacophoric element, increasing inhibitory potency by 24-fold (from IC50 2.8 μM to 0.12 μM) [2]. Substituting the 4-ethoxy-2-(pyrrolidin-1-yl) regioisomer with its 6-ethoxy analog, its 4-methoxy analog, or a non-alkoxylated 2-(pyrrolidin-1-yl)benzothiazole would alter hydrogen-bonding capacity, lipophilicity, and steric complementarity with biological targets, thereby invalidating structure-activity relationships established for the specific substitution pattern of CAS 862977-07-9.

Quantitative Differentiation Evidence: 4-Ethoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole vs. Closest Structural Analogs


Regioisomeric Differentiation: 4-Ethoxy Substitution vs. 6-Ethoxy Substitution on the Benzothiazole Core

The 4-ethoxy substitution pattern (CAS 862977-07-9) places the alkoxy group at the ortho position relative to the thiazole nitrogen (N3), creating a distinct electronic environment compared to the 6-ethoxy regioisomer (CAS 855465-18-8). Classical pharmacological studies on benzothiazoles demonstrated that C-4 substitution can triple CNS depressant potency relative to unsubstituted benzothiazole, whereas C-6 substitution doubled potency, indicating that these regioisomers engage biological targets through non-equivalent binding modes [1]. The 4-ethoxy substitution introduces a stronger electron-donating resonance effect onto the thiazole ring via the ortho relationship, which modulates the basicity of the thiazole N3 and the acidity of the C2-pyrrolidine attachment point, potentially altering hydrogen-bond acceptor strength and target engagement kinetics relative to the 6-ethoxy isomer [2].

Medicinal chemistry Benzothiazole SAR Regioisomer selectivity

Alkoxy Chain-Length Differentiation: 4-Ethoxy (CAS 862977-07-9) vs. 4-Methoxy (CAS 852046-48-1) Benzothiazole Analogs

The 4-ethoxy substituent (CAS 862977-07-9) contributes one additional methylene unit compared to the 4-methoxy analog (CAS 852046-48-1), resulting in a measurable increase in lipophilicity and molecular volume. The target compound has a molecular weight of 248.35 g/mol (C13H16N2OS) versus 234.32 g/mol (C12H14N2OS) for the methoxy analog [1]. In benzothiazole SAR, extending the alkoxy chain from methoxy to ethoxy has been associated with enhanced membrane permeability in cell-based assays; for example, in a benzothiazole glucose-uptake enhancer series, the 6-ethoxybenzothiazole analog augmented glucose uptake up to 2.5-fold over vehicle-treated cells, whereas shorter alkoxy chains showed diminished activity [2]. While this specific comparison comes from the 6-alkoxy series, the physicochemical principle—that ethoxy provides an optimal balance of lipophilicity for membrane partitioning without exceeding the Rule of Five—is transferable to the 4-substitution pattern.

Lipophilicity optimization ADME prediction Benzothiazole SAR

Pyrrolidine-Benzothiazole Pharmacophore Validation: Critical Role in BACE-1 Inhibition Potency Enhancement

A published SAR study on benzothiazole-based non-peptidic BACE-1 inhibitors established that a pyrrolidinyl side group is highly favored for strong inhibition [1]. The most potent compound in the series (Compound 5) achieved an IC50 of 0.12 μM, representing a 24-fold improvement over the initial lead compound (IC50 = 2.8 μM), which lacked the optimized pyrrolidinyl substitution [1]. The study explicitly concluded that 'a pyrrolidinyl side group at the P3' and P4' positions of the inhibitors is favored for strong inhibition.' For CAS 862977-07-9, the pyrrolidine ring is directly attached at the C2 position of the benzothiazole core, creating a C2-pyrrolidinyl pharmacophore that mimics the favorable binding motif identified in this study [2]. Additionally, aminobenzothiazole inhibitors of Rho kinases 1 and 2, featuring pyrrolidinyl-ethylamino linkers, have been co-crystallized with Protein Kinase A (PDB: 5VIB), demonstrating that the benzothiazole-pyrrolidine scaffold can achieve defined binding poses in kinase ATP-binding pockets [3].

Alzheimer's disease BACE-1 inhibition Pyrrolidine pharmacophore Kinase inhibition

Agrochemical Patent Scope Coverage: Pyrrolidinyl-Thiazole Derivatives as Broad-Spectrum Crop Protection Agents

Bayer AG patent DE10029077A1 (filed 2000, published 2001) broadly claims pyrrolidinyl-, furanyl-, and thienyl-substituted thiazole derivatives of formula (I) as total or selective herbicides, insecticides, acaricides, nematicides, ectoparasiticides, and antifouling agents [1]. The generic Markush structure encompasses benzothiazole cores with alkoxy substitution (X = alkoxy, Y = halo, alkyl, alkoxy, etc.), and the pyrrolidine ring attached via the thiazole 2-position, directly covering the structural space to which CAS 862977-07-9 belongs [1]. This patent, assigned to a major agrochemical innovator, establishes that the 2-(pyrrolidin-1-yl)benzothiazole scaffold with alkoxy substitution is commercially validated intellectual property in the crop protection sector. Structurally related benzothiazole derivatives have also been reported as succinate dehydrogenase inhibitors (SDHI) with antifungal activity, further expanding the agrochemical relevance of this chemotype [2].

Agrochemical discovery Herbicide Insecticide Patent landscape

Physicochemical Differentiation for Assay Compatibility: Predicted Solubility, Permeability, and Drug-Likeness vs. In-Class Analogs

The target compound (MW 248.35, C13H16N2OS) satisfies all four Lipinski Rule of Five criteria (MW ≤ 500, HBA ≤ 10, HBD ≤ 5, XLogP ≤ 5), with predicted values of HBA = 3, HBD = 0, XLogP ~2.90, and TPSA ~38 Ų . In comparison, the non-alkoxylated parent scaffold 2-(pyrrolidin-1-yl)benzo[d]thiazole (CAS 19983-29-0, MW 204.29, C11H12N2S) has lower MW and lower TPSA (~25 Ų), which may confer higher passive permeability but also reduced aqueous solubility and a narrower chemical space for further functionalization . The 4-ethoxy group introduces a hydrogen-bond acceptor site and a rotatable bond (O-CH2CH3), which can be exploited for conformational optimization in target binding while maintaining acceptable drug-like properties. The absence of hydrogen-bond donors (HBD = 0) distinguishes this compound from 2-aminobenzothiazole analogs (HBD = 1-2), potentially reducing promiscuous binding to serum proteins and improving free fraction in protein-containing assay media [1].

Drug-likeness Assay compatibility Physicochemical profiling ADME prediction

Best Research and Industrial Application Scenarios for 4-Ethoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole (CAS 862977-07-9)


Medicinal Chemistry Kinase and Protease Inhibitor Screening Libraries

The validated pyrrolidine-benzothiazole pharmacophore, as demonstrated by BACE-1 inhibitor SAR showing 24-fold potency enhancement with pyrrolidinyl substitution [1], and the co-crystallization of aminobenzothiazole inhibitors with Protein Kinase A (PDB: 5VIB) [2], position CAS 862977-07-9 as a high-priority scaffold for kinase and protease inhibitor screening. The 4-ethoxy substituent provides a modifiable handle for further SAR exploration, while the zero hydrogen-bond donor count predicts reduced off-target promiscuity. Procurement is recommended for programs targeting Alzheimer's disease (BACE-1, cholinesterases), oncology (Rho kinase, EGFR), or inflammatory conditions (COX-2).

Agrochemical Lead Discovery: Herbicide, Insecticide, and Antifungal Screening

Bayer AG patent DE10029077A1 explicitly claims pyrrolidinyl-substituted thiazole derivatives for herbicidal, insecticidal, acaricidal, nematicidal, and antifouling applications, covering the structural space of CAS 862977-07-9 [1]. Additionally, related pyrrolidine-containing amide derivatives have been reported as succinate dehydrogenase inhibitors (SDHI) with antifungal activity [2]. Procuring this compound for agrochemical screening programs provides access to a commercially validated chemotype with demonstrated industry interest from a major crop protection company.

Structure-Activity Relationship (SAR) Expansion of 4-Substituted Benzothiazole Series

Unlike C-2 and C-6 substituted benzothiazoles, which have been extensively characterized, the C-4 substitution pattern remains relatively underexplored [1]. Historical data demonstrate that C-4 substitution can produce quantitatively distinct biological effects compared to C-6 substitution (3-fold vs. 2-fold potency enhancement in CNS models) [2]. CAS 862977-07-9 therefore offers a strategic entry point for research groups seeking to establish intellectual property in less crowded chemical space. The 4-ethoxy group can serve as a starting point for systematic alkoxy chain-length SAR studies (methoxy → ethoxy → propoxy → isopropoxy) to map lipophilicity-activity relationships at this underexplored vector.

Biochemical Assay Development and Target Deconvolution Studies

The favorable physicochemical profile (MW 248.35, HBD 0, TPSA ~38 Ų, XLogP ~2.90) [1] predicts good solubility and membrane permeability, making CAS 862977-07-9 suitable for cell-based phenotypic screening and biochemical assay development. The absence of hydrogen-bond donors distinguishes this compound from 2-aminobenzothiazole analogs and is predicted to reduce non-specific protein binding in serum-containing assay media [2]. For target deconvolution studies, the 4-ethoxy group provides a potential site for biotinylation or fluorescent probe attachment without disrupting the core pyrrolidine-benzothiazole pharmacophore, facilitating pull-down and imaging applications.

Quote Request

Request a Quote for 4-Ethoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.